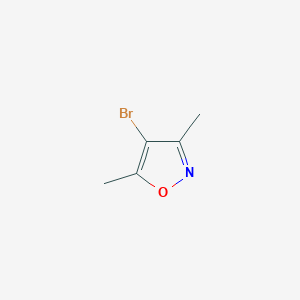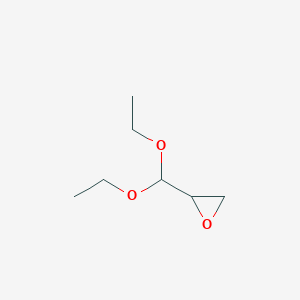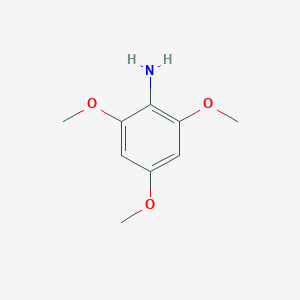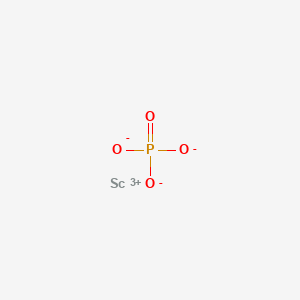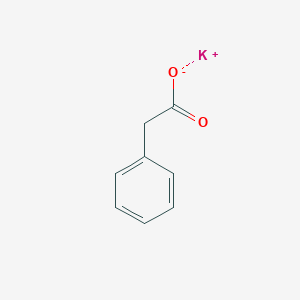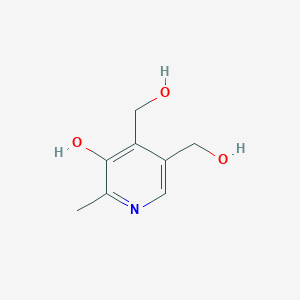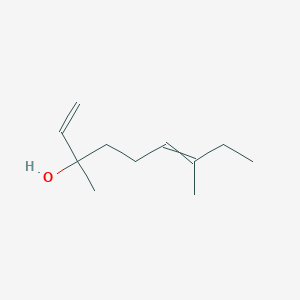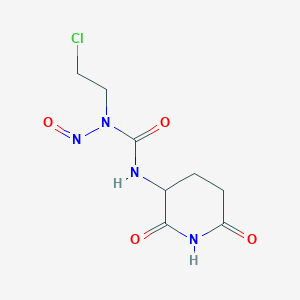
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (CENU) is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It belongs to the class of nitrosourea compounds that have been used in chemotherapy for the treatment of various types of cancer. CENU has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in lab experiments is its relatively simple synthesis method. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have promising results in preclinical studies, making it a potentially useful tool in cancer research. However, one limitation of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. One area of research is the development of more potent analogs of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea that can be used in cancer treatment. Another area of research is the development of more targeted delivery systems for 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea, which can improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and its potential use in combination with other chemotherapeutic agents.
Synthesemethoden
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea can be synthesized by reacting 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea (CDPU) with sodium nitrite in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. The synthesis of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been extensively studied for its potential as an anticancer agent. It has been shown to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and brain cancer cells. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Eigenschaften
CAS-Nummer |
13909-02-9 |
|---|---|
Produktname |
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea |
Molekularformel |
C8H11ClN4O4 |
Molekulargewicht |
262.65 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
InChI-Schlüssel |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
13909-02-9 |
Haltbarkeit |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
Löslichkeit |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
Synonyme |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)

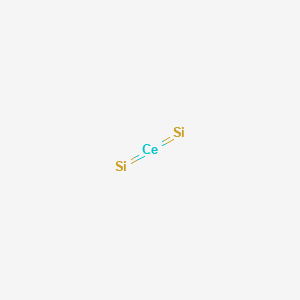
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
